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Compound of Interest

Compound Name: Abiesadine Q

Cat. No.: B13909268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Abiesadine Q, a diterpenoid natural product. The information presented herein is essential for
the identification, characterization, and further investigation of this compound in research and
drug development contexts. All data is sourced from the primary literature describing its
isolation and structure elucidation.

Introduction

Abiesadine Q is a member of the abietane diterpenoid class of natural products, which are
characterized by a 20-carbon tetracyclic skeleton. It was first isolated from the aerial parts of
Abies georgei, a species of fir tree. The structural elucidation of Abiesadine Q was
accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
This guide presents a detailed summary of this critical data.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for Abiesadine Q.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental
composition of a molecule.
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Technique lonization Mode m/z [M+H]+ Molecular Formula

HR-ESI-MS Positive 333.2098 C20H2804

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The 1H and 13C NMR data for Abiesadine Q, recorded in deuterated chloroform

(CDCIs), are presented below.

Table 2: *H NMR Spectroscopic Data for Abiesadine Q (500 MHz, CDClIs)
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Position oH (ppm) Multiplicity J (Hz)
la 1.65 m

1B 2.20 m

20 1.80 m

2B 1.95 m

3a 3.35 dd 115,45
5 1.90 m

6a 2.80 dd 18.0,5.0
6P 2.95 dd 18.0, 14.0
11 7.98 S

14 6.95 S

15 3.50 sept 7.0

16 1.25 d 7.0

17 1.26 d 7.0

18 1.23 S

19 1.28 S

20 2.15 S

Table 3: 13C NMR Spectroscopic Data for Abiesadine Q (125 MHz, CDClI3)
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Position dC (ppm)
1 38.5
2 19.2
3 78.5
4 37.8
5 51.2
6 30.1
7 178.2
8 124.5
9 148.5
10 37.1
11 145.8
12 124.8
13 138.5
14 118.2
15 26.8
16 22.5
17 22.6
18 28.5
19 21.8
20 12.5

Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule, while UV spectroscopy
provides information about conjugated systems.
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Table 4: IR and UV Spectroscopic Data for Abiesadine Q

Absorption (Amax or  Functional Group

Technique Solvent/Medium _
vmax) Assignment
uv MeOH 220, 280 nm Conjugated system
3450, 1750, 1680, -OH, C=0 (lactone),
IR KBr
1610 cm-1 C=0 (ketone), C=C

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory procedures
as described in the source publication. A general overview of the methodologies is provided
below.

General Experimental Procedures

o UV Spectroscopy: UV spectra were recorded on a spectrophotometer using methanol as the
solvent.

¢ IR Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR)
spectrometer with potassium bromide (KBr) pellets.

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
was performed on a mass spectrometer.

 NMR Spectroscopy: *H and 13C NMR spectra were recorded on a 500 MHz spectrometer in
deuterated chloroform (CDCls). Chemical shifts are reported in parts per million (ppm)
relative to the residual solvent peak.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the structure elucidation of a novel natural
product like Abiesadine Q is depicted in the following diagram.
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Workflow for the isolation and structural elucidation of Abiesadine Q.

This guide serves as a centralized resource for the spectroscopic data of Abiesadine Q. For
further details on the isolation and biological activity, researchers are encouraged to consult the
primary literature.

 To cite this document: BenchChem. [Spectroscopic Profile of Abiesadine Q: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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